

Technical Guide: Spectroscopic Characterization of Propane-1,3-diyl dipropiolate

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Compound of Interest

Compound Name: Propane-1,3-diyl dipropiolate

Cat. No.: B11761623

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Executive Summary & Molecular Architecture

Propane-1,3-diyl dipropiolate (often abbreviated as C3A, C3EA, or 1b) is a bifunctional ester derived from the condensation of 1,3-propanediol and propiolic acid. It serves as a high-utility "click" chemistry crosslinker, enabling the synthesis of stereoregular poly(thioether ester)s and degradable hydrogels. Its terminal alkyne moieties are highly reactive toward thiols (thiol-yne) and azides (CuAAC), making accurate spectroscopic validation essential for stoichiometric control in polymerization.

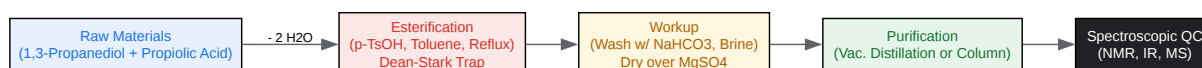
Molecular Identity

Property	Detail
IUPAC Name	Propane-1,3-diyl dipropiolate
Common Names	1,3-Propanediol dipropiolate; 1,3-Bis(propioloyloxy)propane
Molecular Formula	
Molecular Weight	180.16 g/mol
Structure	

Synthesis & Experimental Workflow

To ensure the integrity of the spectroscopic data presented, the compound is typically synthesized via acid-catalyzed esterification or Steglich coupling. The following workflow outlines the critical path from raw materials to analytical validation.

Synthesis Pathway (Graphviz)



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Figure 1: Synthetic workflow for **Propane-1,3-diyl dipropiolate** involving acid-catalyzed esterification and downstream purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for validating the purity of the dipropiolate monomer. The absence of broad polymer peaks and the precise integration of the alkyne proton against the methylene backbone are critical quality attributes (CQAs).

NMR Data (500 MHz,)

The spectrum is characterized by a diagnostic singlet for the terminal alkyne and a triplet for the ester-adjacent methylene groups.

Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Context
4.32	Triplet (Hz)	4H		Methylene adjacent to ester oxygen
2.95	Singlet	2H		Terminal Alkyne proton
2.10	Quintet (Hz)	2H		Central methylene of propane linker

Mechanistic Insight:

- The alkyne proton at 2.95 ppm is a sharp singlet. If this peak appears as a doublet or multiplet, it indicates incomplete esterification or contamination with acrylic derivatives (reduction products).
- The central methylene at 2.10 ppm serves as an internal reference for integration; the ratio of Alkyne:Central must be strictly 1:1 (experimentally 2:2).

NMR Data (125 MHz,)

The carbon spectrum confirms the symmetry of the molecule.

Shift (, ppm)	Assignment	Structural Context
152.5		Conjugated Ester Carbonyl
75.2		Terminal Alkyne Carbon
74.5		Internal Alkyne Carbon (Quaternary)
61.8		Ester-adjacent Methylene
27.5		Central Methylene

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" validation, particularly useful for monitoring the disappearance of the alkyne stretch during polymerization reactions.

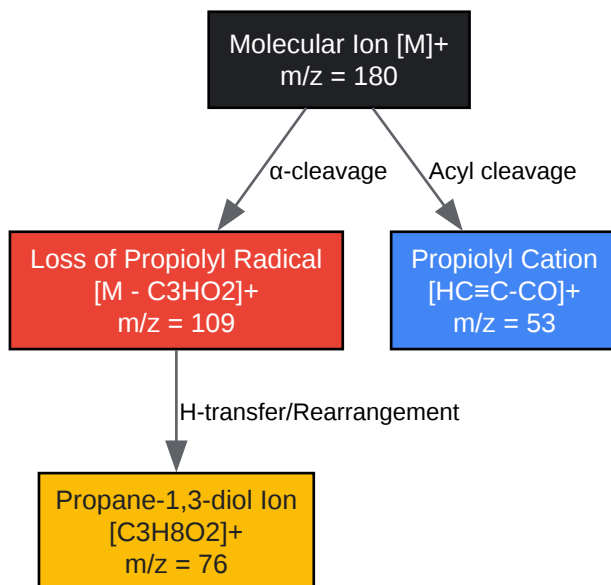
Wavenumber ()	Intensity	Assignment	Diagnostic Value
3280 - 3300	Strong, Sharp	Stretch	Diagnostic for terminal alkyne. Disappears upon click reaction.
2120 - 2130	Medium, Sharp	Stretch	Confirms triple bond integrity.
1715 - 1725	Strong	Stretch	Conjugated ester carbonyl.
1240 - 1260	Strong	Stretch	Ester linkage.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular weight and structural connectivity. The fragmentation pattern is dominated by the stability of the propiolyl cation and the propane-diol

backbone.

Fragmentation Pathway (Graphviz)



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Figure 2: Proposed electron ionization (EI) fragmentation pathway for **Propane-1,3-diol dipropiolate**.

Key Fragments:

- m/z 180: Molecular Ion ().
- m/z 53: Propioly cation (), characteristic of propiolate esters.
- m/z 70: Propiolic acid radical cation (often seen in rearrangement).

Experimental Protocols

Protocol 1: Acquisition of NMR[5]

- Sample Preparation: Dissolve 10-15 mg of purified **Propane-1,3-diyl dipropiolate** in 0.6 mL of

(99.8% D, with 0.03% TMS).
- Instrument Settings:
 - Frequency: 400 MHz or higher.^{[1][2]}
 - Pulse Angle: 30° or 90°.
 - Relaxation Delay ():

seconds (essential for accurate integration of the alkyne proton which can have long).
 - Scans: 16 - 64.
- Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase manually. Baseline correct using a polynomial fit.
- Referencing: Calibrate the residual

peak to 7.26 ppm.

Protocol 2: Quality Control Criteria

Before using the monomer in step-growth polymerization, verify:

- Purity > 98%: No visible peaks at 6.0-6.5 ppm (acrylate impurities from partial reduction or isomerization).
- Water Content: No broad singlet at 1.56 ppm (water in), as water interferes with base-catalyzed thiol-yne coupling.

- Stoichiometry: The integral ratio of the triplet at 4.32 ppm to the singlet at 2.95 ppm must be exactly 2:1 ().

References

- ACS Publications: Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol-yne/-ene Reactions. (Detailed synthesis and characterization of C3EA).
- National Institutes of Health (PMC): Concomitant control of mechanical properties and degradation in resorbable elastomer-like materials. (NMR data for C3A monomer and polymers).
- Google Patents: Bioresorbable, stereochemically defined elastomers and methods of making and using same. (US Patent Application 20230383056).
- NIST Chemistry WebBook: 1,3-Propanediol Spectral Data. (Reference for the diol backbone).

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Sources

- [1. bmse000303 1,3-Propanediol at BMRB \[bmr.io\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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